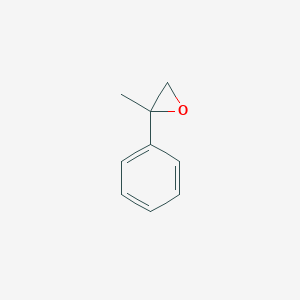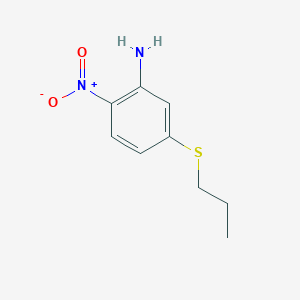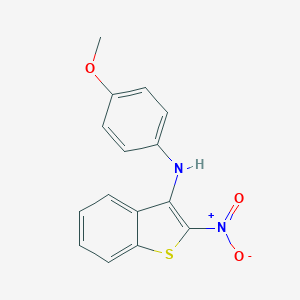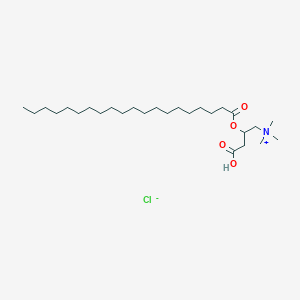
DL-Arachidoyl carnitine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Arachidoyl carnitine chloride is a compound with the molecular formula C27H54ClNO4 and a molecular weight of 492.17 . It is primarily used for research purposes .
Molecular Structure Analysis
The linear formula for DL-Arachidoyl carnitine chloride is C27H53NO4HCl . The compound has a molecular weight of 492.2 g/mol .Chemical Reactions Analysis
Carnitine, including DL-Arachidoyl carnitine chloride, plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation . Changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state .科学的研究の応用
Molecular Biology Grade Reagent
DL-Arachidoyl Carnitine Chloride is a molecular biology grade reagent . It is used in various molecular biology applications due to its high purity. It is stored at -20°C and protected from light .
Fatty Acid Metabolism
Carnitine facilitates the transport of fatty acids into the mitochondria to be used in fatty acid metabolism . It does so by accepting acyl groups from fatty acids complexed with coenzyme A, which yields esterified carnitine or acylcarnitines that enable the transport of fatty acyl groups into the inner mitochondrial matrix .
β-Oxidation of Fatty Acids
β-Oxidation of fatty acids in mitochondria is inhibited by uncoupling conditions, thus changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state . Arachidonoyl-L-carnitine is formed from carnitine conjugated to arachidonic acid .
Mitochondrial Biology
Arachidonoyl-L-carnitine plays a significant role in mitochondrial biology . It is involved in the transport of fatty acyl groups into the inner mitochondrial matrix, which is crucial for the β-oxidation of fatty acids .
Lipid Biochemistry
In the field of lipid biochemistry, Arachidonoyl-L-carnitine is used for the study of fatty acids . It is particularly useful in the study of fatty acid degradation .
Cell Biology
Arachidonoyl-L-carnitine is also used in cell biology research . It is involved in the study of cellular processes related to fatty acid metabolism .
作用機序
Mode of Action
It is known that carnitine derivatives play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
DL-Arachidoyl Carnitine Chloride is involved in various metabolic pathways. The most significant of these is the fatty acid metabolism, where it plays a role in the transport of fatty acids into the mitochondria for β-oxidation . This process is crucial for maintaining energy homeostasis within the body .
Pharmacokinetics
It is known that carnitine and its derivatives are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The presence of arachidonoyl-carnitine (C20:4) has been associated with increased glucose levels and decreased plasma HDL-C levels . It has also been associated with less blood pressure lowering . These findings suggest that DL-Arachidoyl Carnitine Chloride may have significant effects on cardiometabolic responses .
Action Environment
The action, efficacy, and stability of DL-Arachidoyl Carnitine Chloride can be influenced by various environmental factors. These factors could include the physiological state of the individual, the presence of other compounds, and the specific conditions under which the compound is stored and handled . For instance, it is recommended that DL-Arachidoyl Carnitine Chloride be stored at -20°C and protected from light .
Safety and Hazards
DL-Arachidoyl carnitine chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Relevant Papers One paper found that the presence of arachidonoyl-carnitine (C20:4) was significantly associated with increased glucose and was nominally associated with decreased plasma HDL-C and with less blood pressure lowering after adjustment . Another paper discussed the function, detection, and alteration of acylcarnitine metabolism in hepatocellular carcinoma .
特性
IUPAC Name |
(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOCROGCULHZKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647366 |
Source


|
| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
CAS RN |
149116-07-4 |
Source


|
| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

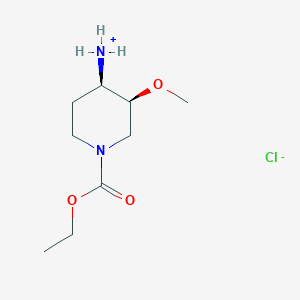

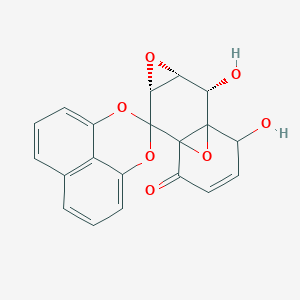
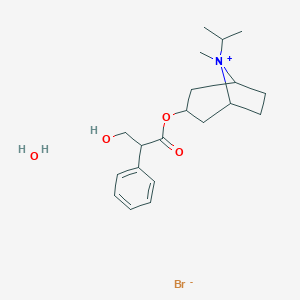

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
